Eosin Y disodium

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

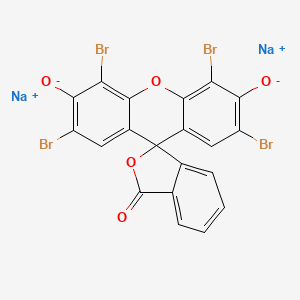

disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMXXHPAEZLILP-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H6Br4Na2O5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025234 |

Source

|

| Record name | Eosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

691.9 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17372-87-1 |

Source

|

| Record name | Eosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Eosin Y Disodium Salt: A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosin (B541160) Y disodium (B8443419) salt is a xanthene dye, a tetrabromo derivative of fluorescein, widely recognized for its versatility across multiple scientific domains.[1][2] Its utility stems from its potent fluorescent and photochemical properties, which are harnessed in applications ranging from routine histological staining to advanced photoredox catalysis and photodynamic therapy. This technical guide provides an in-depth exploration of the core mechanisms of action of Eosin Y, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers.

Mechanism 1: Photoredox Catalysis

As a metal-free organic dye, Eosin Y has emerged as an economical, accessible, and environmentally benign photoredox catalyst.[3][4] Its function relies on the ability to convert visible light energy into chemical energy, facilitating single-electron transfer (SET) processes to generate reactive intermediates from organic substrates.[5][6][7]

Core Photophysical Principles

The photocatalytic activity of Eosin Y is initiated by the absorption of visible light, typically from green LEDs, corresponding to its absorption maximum around 539 nm.[8][9] Upon photoexcitation, the ground state molecule (S₀) is promoted to an excited singlet state (¹EY). Due to the "heavy-atom effect" of its four bromine atoms, it undergoes rapid and efficient intersystem crossing (ISC) to a more stable and longer-lived triplet state (³EY), which has a lifetime of approximately 24 microseconds.[5][8][10] This excited triplet state is the key photoactive species, being both a stronger oxidizing agent and a stronger reducing agent than the ground state molecule.[4]

Quantitative Data: Photophysical and Redox Properties

The efficacy of Eosin Y as a photocatalyst is defined by its photophysical properties and redox potentials. The catalytically active species are the anionic forms, with the dianionic form being predominant when the disodium salt is used.[8][11]

| Property | Value | Reference(s) |

| Absorption Maximum (λmax) | ~539 nm | [8][9] |

| Molar Extinction Coeff. (ε) | 60,803 M⁻¹ cm⁻¹ | [4][8] |

| Triplet State Lifetime | 24 µs | [5] |

| Ground State Redox Potentials | ||

| E(EY•⁺/EY) | +0.78 V to +0.83 V vs. SCE | [8][9] |

| E(EY/EY•⁻) | -1.06 V to -1.10 V vs. SCE | [8][9] |

| Excited Triplet State Potentials | ||

| E(EY•⁺/³EY) | -1.08 V vs. SCE (estimated) | [4] |

| E(³EY/EY•⁻) | +0.79 V vs. SCE (estimated) | [4] |

Photocatalytic Cycles

Eosin Y can operate through two primary quenching pathways: oxidative and reductive.

-

Oxidative Quenching Cycle: The excited triplet state (³EY*) donates an electron to an electron acceptor (A), such as an aryl diazonium salt.[11] This generates the Eosin Y radical cation (EY•⁺) and the reduced acceptor (A•⁻). A sacrificial electron donor (D) then reduces EY•⁺ back to its ground state, completing the catalytic cycle.

-

Reductive Quenching Cycle: The excited triplet state (³EY*) accepts an electron from an electron donor (D), such as a tertiary amine (e.g., TEOA, DIPEA).[4][12] This forms the Eosin Y radical anion (EY•⁻) and the oxidized donor (D•⁺). The EY•⁻ then reduces an electron acceptor (A) to regenerate the ground-state catalyst.[4]

Example Experimental Protocol: C-H Arylation of Furan (B31954)

This protocol is adapted from a procedure for the direct C-H arylation of furan with aryl diazonium salts under batch conditions.[9]

-

Reaction Setup: To a 5 mL vial equipped with a magnetic stirring bar, add the solid-supported Merrifield resin-Eosin Y (MR-Eosin Y) (0.02 equiv, 0.013 mmol, 77.3 mg) and the desired aryl diazonium tetrafluoroborate (B81430) (1 equiv, 0.662 mmol).

-

Solvent Addition: Add 2.6 mL of dry DMSO to the vial.

-

Degassing: Degas the resulting mixture using two "pump-freeze-thaw" cycles performed via a syringe needle.

-

Reagent Addition: Under an inert atmosphere, add furan (20 equiv, 13.24 mmol, 970 µL).

-

Irradiation: Seal the vial and attach it to the wall of a photoreactor. Irradiate the mixture using green LEDs for 2–24 hours with magnetic stirring.

-

Monitoring and Workup: Monitor the reaction progress by TLC. Upon completion, proceed with standard organic chemistry workup and purification procedures.

Mechanism 2: Biological Staining

Eosin Y is a cornerstone of histological staining, most famously as the counterstain to hematoxylin (B73222) in the Hematoxylin and Eosin (H&E) stain, one of the most widely used techniques in medical diagnosis.[2][13]

Core Principles and Binding Mechanism

Eosin Y is an acidic xanthene dye, meaning it is anionic in solution.[2][14] Its mechanism of action is based on electrostatic interactions. In the acidic conditions of the staining procedure, basic components within the cell, particularly proteins, become protonated. Key amino acid residues such as arginine, lysine, and histidine acquire a positive charge.[2][15] The anionic Eosin Y dye then binds to these protonated basic groups, forming salts and imparting a characteristic pink, orange, or red color to these "eosinophilic" structures, which primarily include the cytoplasm, collagen, and muscle fibers.[2][]

Standard Experimental Protocol: Hematoxylin & Eosin (H&E) Staining

This is a generalized progressive H&E staining protocol synthesized from standard laboratory procedures.[13][17][18]

-

Deparaffinization and Rehydration: Immerse slides in two changes of xylene (10 min each). Rehydrate through a graded series of alcohol: two changes of absolute ethanol (B145695) (5 min each), 95% ethanol (2 min), and 70% ethanol (2 min). Rinse briefly in distilled water.[13]

-

Nuclear Staining (Hematoxylin): Stain in Harris hematoxylin solution for 5-8 minutes. Wash in running tap water for 5 minutes.[13]

-

Differentiation: Dip slides in 1% acid alcohol for up to 30 seconds to remove excess stain. Wash immediately in running tap water.[13]

-

Bluing: Immerse in a bluing agent (e.g., 0.2% ammonia (B1221849) water or saturated lithium carbonate solution) for 30-60 seconds until nuclei turn a sharp blue. Wash in running tap water for 5 minutes.[13]

-

Counterstaining (Eosin): Stain in a 0.5-1.0% Eosin Y solution (aqueous or alcoholic) for 30 seconds to 2 minutes.[13][18]

-

Dehydration, Clearing, and Mounting: Dehydrate slides through a graded series of alcohol (95% then absolute). Clear in two changes of xylene (5 min each). Mount with a xylene-based mounting medium.[13]

Mechanism 3: Photosensitization in Photodynamic Therapy (PDT)

Eosin Y is an effective photosensitizer (PS) used in antibacterial photodynamic therapy (aPDT).[19][20] The principle of PDT involves the administration of a non-toxic PS, which, upon activation by light of a specific wavelength in the presence of oxygen, generates cytotoxic reactive oxygen species (ROS) that lead to localized cell death.[20][21]

Core Principles: Type I and Type II Mechanisms

Following excitation to its triplet state (³EY*), Eosin Y can initiate two distinct photochemical pathways to generate ROS.[20][22]

-

Type I Mechanism: This pathway involves electron or hydrogen atom transfer reactions. The excited ³EY* can react directly with a substrate (e.g., a biomolecule) to produce radical ions. These radicals can then react with molecular oxygen to form ROS such as superoxide (B77818) anion (O₂•⁻), which can further lead to the formation of hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).[22]

-

Type II Mechanism: This is often the dominant pathway for Eosin Y due to its high triplet yield.[1][23] It involves the direct transfer of energy from the excited ³EY* to ground-state triplet molecular oxygen (³O₂). This energy transfer excites oxygen to its highly reactive singlet state (¹O₂), a potent cytotoxic agent that can directly oxidize lipids, proteins, and nucleic acids, leading to rapid cell death.[19][20][22]

Example Experimental Protocol: Antimicrobial Photodynamic Therapy (aPDT) Assay

This protocol describes a general method for evaluating the photodynamic inactivation of bacteria, such as S. aureus.

-

Bacterial Culture Preparation: Grow a culture of S. aureus overnight in an appropriate broth medium (e.g., Tryptic Soy Broth). Harvest the cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of ~10⁸ colony-forming units (CFU)/mL.

-

Incubation with Photosensitizer: In a microtiter plate, mix the bacterial suspension with various concentrations of Eosin Y disodium salt (e.g., 1-100 µM). Include control wells with bacteria only and Eosin Y only. Incubate the plate in the dark for a specified period (e.g., 30 minutes) to allow for photosensitizer uptake.

-

Irradiation: Expose the microtiter plate to a light source, such as a 530 nm LED array, for a defined period to achieve a specific light dose (measured in J/cm²).[24] Keep the control plates in the dark.

-

Viability Assessment: Following irradiation, perform serial dilutions of the samples from each well in PBS. Plate the dilutions onto agar (B569324) plates (e.g., Tryptic Soy Agar).

-

Quantification: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on each plate to determine the CFU/mL for each condition. Calculate the log₁₀ reduction in bacterial viability compared to the untreated controls.

References

- 1. scispace.com [scispace.com]

- 2. Eosin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic applications of eosin Y in photoredox catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC00751D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Retracted Article: Eosin Y catalysed photoredox synthesis: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Supported Eosin Y as a Photocatalyst for C-H Arylation of Furan in Batch and Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. BJOC - On the mechanism of photocatalytic reactions with eosin Y [beilstein-journals.org]

- 12. Retracted Article: Eosin Y catalysed photoredox synthesis: a review - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05444K [pubs.rsc.org]

- 13. aladdin-e.com [aladdin-e.com]

- 14. carlroth.com [carlroth.com]

- 15. researchgate.net [researchgate.net]

- 17. mycetoma.edu.sd [mycetoma.edu.sd]

- 18. biognost.com [biognost.com]

- 19. researchgate.net [researchgate.net]

- 20. Photosensitizers in antibacterial photodynamic therapy: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Type I and II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. iris.unica.it [iris.unica.it]

- 24. researchgate.net [researchgate.net]

Eosin Y Disodium: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Eosin (B541160) Y disodium (B8443419), a xanthene dye, is a versatile and widely utilized reagent in various scientific research fields. Its utility stems from its vibrant pink-to-red coloration, fluorescent properties, and its ability to interact with a range of biological and chemical entities. This technical guide provides an in-depth overview of the core applications of Eosin Y disodium, complete with experimental protocols, quantitative data, and visual workflows to facilitate its effective implementation in the laboratory.

Histology and Cytology: The Quintessential Counterstain

Eosin Y is most famously employed as a counterstain to hematoxylin (B73222) in the Hematoxylin and Eosin (H&E) staining protocol, a cornerstone of histology and pathology.[1][2][] It imparts a pink or red color to eosinophilic structures such as the cytoplasm, collagen, and muscle fibers, providing a stark contrast to the blue or purple-stained nuclei by hematoxylin.[2][]

Key Staining Parameters

| Parameter | Value | Reference |

| Eosin Y Concentration | 0.1% - 5% (w/v) | [1][4][5] |

| Solvent | Water or Ethanol (B145695) | [1][4][5] |

| pH of Staining Solution | 4.6 - 6.0 | [4] |

| Acetic Acid (optional) | ~0.5% | [1][] |

| Thymol (preservative) | A small amount | [1][] |

Standard Hematoxylin and Eosin (H&E) Staining Protocol

The following is a generalized protocol for H&E staining of paraffin-embedded tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of absolute ethanol for 2 minutes each.

-

Sequentially rehydrate the slides by immersing in 95% ethanol and 70% ethanol for 2 minutes each.

-

Rinse in distilled water for 2 minutes.[6]

-

-

Hematoxylin Staining:

-

Immerse slides in hematoxylin solution for 3-5 minutes.

-

Rinse with running tap water.

-

-

Differentiation:

-

Quickly dip the slides in 0.3% acid alcohol to remove excess stain.

-

Rinse with running tap water.

-

-

Bluing:

-

Immerse slides in a bluing agent (e.g., Scott's tap water substitute or a weak alkaline solution) until the nuclei turn blue.

-

Rinse with running tap water.

-

-

Eosin Counterstaining:

-

Dehydration and Mounting:

-

Dehydrate the sections through graded alcohols (95% and absolute).

-

Clear the slides in two changes of xylene.

-

Mount with a coverslip using a xylene-based mounting medium.

-

H&E Staining Workflow

Photoredox Catalysis: A Green Chemistry Approach

Eosin Y has emerged as a cost-effective and environmentally friendly metal-free photocatalyst in organic synthesis.[9][10] It can absorb visible light and initiate single-electron transfer (SET) processes to generate reactive radical intermediates, thereby facilitating a wide range of chemical transformations under mild conditions.[9][10]

General Mechanism of Eosin Y Photoredox Catalysis

Eosin Y can operate through two primary quenching cycles: oxidative and reductive.

-

Oxidative Quenching Cycle: The excited state of Eosin Y (EY*) donates an electron to a substrate, forming a radical anion and the Eosin Y radical cation (EY•+). EY•+ is then reduced back to its ground state by a sacrificial electron donor to complete the catalytic cycle.

-

Reductive Quenching Cycle: The excited Eosin Y (EY*) accepts an electron from a substrate, generating a radical cation and the Eosin Y radical anion (EY•-). EY•- then donates an electron to another substrate to regenerate the ground state catalyst.

Representative Experimental Protocol: Photocatalytic Borylation of Aryl Diazonium Salts

This protocol is adapted from the work by Yan and coworkers.[11]

-

Reaction Setup:

-

To a reaction vessel, add Eosin Y (5 mol%), bis(pinacolato)diboron (B136004) (B₂Pin₂) (0.3 mmol), and the aryl diazonium salt (1.5 equiv.).

-

Add acetonitrile (B52724) as the solvent.

-

-

Reaction Conditions:

-

Stir the mixture at room temperature.

-

Irradiate the reaction mixture with a suitable light source (e.g., green LED).

-

-

Work-up and Analysis:

-

After the reaction is complete (monitored by TLC or GC-MS), concentrate the reaction mixture.

-

Purify the product by column chromatography.

-

Characterize the product by NMR and mass spectrometry.

-

Quantitative Data for Selected Photoredox Reactions

| Reaction | Catalyst Loading (mol%) | Solvent | Light Source | Yield (%) | Reference |

| Reductive Desulfuration | 1 | CD₃CN or CD₃COCD₃ | Neon fluorescent lamp | Quantitative | [11] |

| Hydroxylation of Arylboronic Acids | 2 | DMF | Visible light | 90 | [11] |

| Aerobic Desulfurization of Thioamides | 2 | DMF | Green light | Good | [11] |

| Borylation of Aryl Diazonium Salts | 5 | Acetonitrile | Not specified | Good | [11] |

| α-Trifluoromethylation of Ketones | 0.5 | Not specified | Not specified | 56-87 | [12] |

| Perfluoroalkylation of Heteroarenes | 5 | Not specified | White LEDs | 30-99 | [12] |

Biochemical and Analytical Applications

Eosin Y's ability to bind to proteins and its fluorescent properties make it a valuable tool in biochemical assays and analytical chemistry.

Protein Quantification

Eosin Y can be used for the colorimetric determination of protein concentrations. The assay is based on the binding of Eosin Y to proteins under acidic conditions, which results in a shift in the dye's absorption maximum and an increase in absorbance.[13][14]

| Parameter | Standard Assay | Microassay | Reference |

| Linear Protein Concentration Range | 50-1000 µg/mL | 1.25-50 µg/mL | [13][14] |

| Absorbance Maximum of Protein-Eosin Y Complex | 535-545 nm | 535-545 nm | [13][14] |

| Final Eosin Y Concentration | Not specified | 0.002% (w/v) | [15] |

| Final Citric Acid Concentration | Not specified | 0.05% | [16] |

| Reaction Time | ~2 minutes | ~2 minutes | [16] |

-

Reagent Preparation:

-

Prepare a stock solution of Eosin Y.

-

Prepare an acidic buffer (e.g., pH 2.2-3.8).[15]

-

-

Assay Procedure:

-

To a series of test tubes, add known concentrations of a standard protein (e.g., BSA) to generate a standard curve.

-

Add the unknown protein samples to separate test tubes.

-

Add the Eosin Y solution and the acidic buffer to each tube.

-

Vortex the tubes and allow them to stand at room temperature for at least 2 minutes.

-

-

Measurement:

-

Measure the absorbance of each sample at 540 nm against a reagent blank.[15]

-

Determine the concentration of the unknown samples from the standard curve.

-

Quantification of Pharmaceuticals

Eosin Y is employed as a spectrofluorimetric probe for the quantification of various drugs.[17][18][19][20] The principle often involves the formation of an ion-pair association complex between the anionic Eosin Y and a cationic drug molecule in an acidic medium. This interaction typically leads to a quenching of the native fluorescence of Eosin Y, and the degree of quenching is proportional to the drug concentration.[17][18][19]

| Drug | pH | Excitation λ (nm) | Emission λ (nm) | Linear Range (µg/mL) | Reference |

| Clemastine | Acidic | Not specified | 543.5 | 0.2–1.5 | [17] |

| Mitoxantrone (B413) | 4.0 | 301 | 544.5 | 0.07–2.5 | [18] |

| Fluoxetine | 3.0 | 301 | 545 | 0.2–2.4 | [19] |

| Paroxetine | 3.0 | 301 | 545 | 0.1–2.4 | [19] |

| Alogliptin (B1666894) | 3.5 | 260 | 541 | 15-110 | [20] |

| Prucalopride (B966) | 3.5 | Not specified | 365 (RRS) | 0.15-2.0 | [21] |

-

Sample Preparation:

-

Prepare a stock solution of the drug to be analyzed.

-

Prepare a working solution of Eosin Y (e.g., 0.02% w/v).[18]

-

Prepare an acidic buffer of the optimal pH.

-

-

Reaction:

-

In a series of volumetric flasks, add increasing aliquots of the drug stock solution.

-

Add a fixed volume of the acidic buffer and the Eosin Y working solution.

-

Dilute to the final volume with distilled water and mix well.

-

-

Measurement:

-

Measure the fluorescence intensity at the specified emission wavelength after excitation at the appropriate wavelength.

-

Plot a calibration curve of the fluorescence quenching (ΔF) versus the drug concentration.

-

Determine the concentration of the unknown sample from the calibration curve.

-

Other Research Applications

Beyond the major applications detailed above, this compound is also used in:

-

Fluorescent Microscopy: To enhance contrast and visualize specific cellular components.[22]

-

As a Biological Stain: In various other staining methods to demonstrate cell granules, microorganisms, and Negri bodies.

-

Drug Development: In the evaluation of drug delivery systems due to its binding affinity for various compounds.

Conclusion

This compound is a remarkably versatile dye with a broad spectrum of applications in scientific research. Its utility in histology, photoredox catalysis, and various analytical and biochemical assays underscores its importance in the modern laboratory. This guide provides a foundational understanding of its primary uses, with detailed protocols and quantitative data to aid researchers in harnessing the full potential of this valuable reagent.

References

- 1. Eosin - Wikipedia [en.wikipedia.org]

- 2. ihisto.io [ihisto.io]

- 4. biognost.com [biognost.com]

- 5. Eosin Y (C.I. 45380), 100 g, CAS No. 17372-87-1 | H&E Staining | Staining | Histology/Microscopy | Life Science | Carl ROTH - International [carlroth.com]

- 6. mycetoma.edu.sd [mycetoma.edu.sd]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. carlroth.com [carlroth.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic applications of eosin Y in photoredox catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC00751D [pubs.rsc.org]

- 12. Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. An Eosin Y Method for Protein Determination in Solution | Semantic Scholar [semanticscholar.org]

- 15. KR100303102B1 - Method for determination of protein using Eosin Y - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A simple single jar “on–off fluorescence” designed system for the determination of mitoxantrone using an eosin Y dye in raw powder, vial, and human bi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00120A [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Using of eosin Y as a facile fluorescence probe in alogliptin estimation: Application to tablet dosage forms and content uniformity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Integrated resonance Rayleigh scattering approach utilizing Box–Behnken experimental design for the facile quantification of prucalopride in pharmaceutical tablets and human urine with sustainability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Methods of Hematoxylin and Erosin Image Information Acquisition and Optimization in Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Eosin Y Disodium Salt: A Technical Guide to Solubility and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Eosin Y disodium (B8443419) salt in water and ethanol (B145695). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this vital dye in their work. This document summarizes key quantitative data, details experimental protocols, and presents visual workflows for common laboratory applications.

Core Topic: Solubility of Eosin Y Disodium Salt

This compound salt, a xanthene dye, is widely employed in histology and various biological assays as a counterstain to hematoxylin, imparting a pink or red color to cytoplasmic components, collagen, and muscle fibers.[1][2] Its effectiveness is intrinsically linked to its solubility in the solvents used for preparing staining solutions. This guide focuses on its solubility in two of the most common laboratory solvents: water and ethanol.

Quantitative Solubility Data

The solubility of this compound salt can vary based on the specific grade and purity of the compound, as well as the temperature and pH of the solvent. The data presented in the following tables have been compiled from various technical sources. It is important to note the discrepancies in reported values, which may stem from different methodologies and material specifications.

Table 1: Solubility in Water

| Solubility Value | Source(s) | Notes |

| 50 mg/mL | Sigma-Aldrich[3] | No temperature specified. |

| 1 mg/mL | Sigma-Aldrich[3][4] | Appears on multiple product listings, potentially for specific grades. |

| "Freely soluble" | Micromaster[5] | A qualitative description indicating high solubility. |

| "Soluble" | ChemicalBook[6] | A general qualitative assessment. |

| "Partially soluble" | Penta Chemicals | A qualitative description suggesting limited solubility. |

| "Highly water-soluble" | Carl ROTH[7] | A qualitative description for a 0.5% solution. |

Table 2: Solubility in Ethanol

| Solubility Value | Source(s) | Notes |

| 1 mg/mL | Sigma-Aldrich[3] | No temperature or ethanol concentration specified. |

| "Freely soluble" | Micromaster[5] | A qualitative description. |

| "Soluble" | ChemicalBook[6] | A general qualitative assessment. |

Experimental Protocols

General Protocol for Determining Solubility

A general procedure for determining the solubility of a chemical substance involves the gradual addition of the solute to a known volume of the solvent at a controlled temperature until a saturated solution is achieved. The concentration of the dissolved solute can then be determined gravimetrically or spectrophotometrically. The following is an adaptable protocol based on standard laboratory practices for determining the solubility of dyes.[8][9][10]

Objective: To determine the saturation solubility of this compound salt in water and ethanol.

Materials:

-

This compound salt powder

-

Distilled or deionized water

-

Absolute ethanol

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Spectrophotometer

-

Filtration apparatus (e.g., syringe filters)

-

Temperature-controlled water bath or incubator

Methodology:

-

Preparation of Solvent: Dispense a precise volume of the chosen solvent (water or ethanol) into a series of flasks.

-

Incremental Addition of Solute: Add small, accurately weighed increments of this compound salt to each flask while continuously stirring.

-

Equilibration: Allow the solutions to equilibrate for a set period (e.g., 24 hours) at a constant temperature to ensure saturation.

-

Observation: Visually inspect the solutions for the presence of undissolved particles. The point at which solid particles remain undissolved indicates that the solution is saturated.

-

Separation of Saturated Solution: Carefully filter the saturated solutions to remove any undissolved solid.

-

Quantification:

-

Gravimetric Method: A known volume of the clear, saturated filtrate is evaporated to dryness, and the mass of the remaining Eosin Y is determined.

-

Spectrophotometric Method: The saturated filtrate is diluted to a concentration that falls within the linear range of a previously established standard curve for Eosin Y, and its absorbance is measured.

-

-

Calculation: The solubility is calculated and expressed in units such as g/L or mg/mL.

Protocol for Preparation of 1% Aqueous Eosin Y Staining Solution

This protocol is a common method for preparing a stock Eosin Y solution for histological staining.

Materials:

-

This compound salt (1 g)

-

Distilled water (100 mL)

-

Glacial acetic acid (optional, 0.5 mL)

Procedure:

-

Weigh 1.0 g of this compound salt and transfer it to a clean beaker.

-

Add 100 mL of distilled water and stir until the dye is completely dissolved.

-

For some applications, particularly those requiring enhanced differentiation of staining, 0.5 mL of glacial acetic acid can be slowly added to the solution while stirring.[11]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows that utilize this compound salt.

References

- 1. biognost.com [biognost.com]

- 2. clyte.tech [clyte.tech]

- 3. Eosin Y Dye content = 85 17372-87-1 [sigmaaldrich.com]

- 4. Dye content, ≥90%, certified by the Biological Stain Commission, powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. micromasterlab.com [micromasterlab.com]

- 6. Eosin Disodium | 17372-87-1 [chemicalbook.com]

- 7. carlroth.com [carlroth.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Eosin Y Staining

Eosin (B541160) Y is a cornerstone of histological staining, prized for its ability to vividly color the cytoplasm, connective tissue, and other extracellular matrix components. As an acidic dye, it serves as a counterstain to hematoxylin (B73222) in the widely used Hematoxylin and Eosin (H&E) staining protocol, the gold standard in medical diagnosis for examining tissue morphology.[1] This guide provides a comprehensive overview of the core principles, experimental protocols, and critical factors influencing Eosin Y staining for researchers, scientists, and drug development professionals.

Core Principles of Eosin Y Staining

Eosin Y is a synthetic xanthene dye with a yellowish-red hue.[2] Its staining mechanism is based on an ionic interaction between the negatively charged (anionic) dye and positively charged (cationic) proteins in the cytoplasm and extracellular matrix.[3] Structures that readily stain with eosin are termed eosinophilic. These include cytoplasm, collagen, muscle fibers, and red blood cells.[2][4] In contrast, basophilic structures, such as cell nuclei rich in negatively charged DNA and RNA, are stained blue to purple by the basic dye hematoxylin. The resulting contrast between the nucleus and cytoplasm allows for detailed microscopic examination of tissue architecture.[1]

The intensity and quality of Eosin Y staining are significantly influenced by several factors, most notably the pH of the staining solution. The optimal pH for Eosin Y staining is in the acidic range, typically between 4.0 and 5.0.[5][6][7] At a lower pH, the amino groups of cytoplasmic proteins become protonated, increasing their positive charge and enhancing their affinity for the anionic eosin dye. Conversely, a higher pH reduces the number of positively charged sites, leading to weaker staining.[5]

Experimental Protocols

Standard Eosin Y staining is typically performed as part of the comprehensive H&E staining procedure. The following protocols outline the key steps for both aqueous and alcoholic Eosin Y solutions.

Reagent Preparation

A variety of formulations for Eosin Y solutions exist, with concentrations typically ranging from 0.1% to 5% (w/v).[4][8] The choice between an aqueous or alcoholic solution often depends on laboratory preference and specific applications. Alcoholic solutions are often favored in automated staining systems to minimize water carryover into subsequent dehydration steps.[9]

Table 1: Example Eosin Y Working Solution Formulations

| Solution Type | Component | Quantity |

| 0.5% Aqueous Eosin Y | Eosin Y Powder | 0.5 g |

| Distilled Water | 100 mL | |

| Glacial Acetic Acid (optional) | 0.5 mL | |

| 1.0% Alcoholic Eosin Y | Eosin Y Powder | 1.0 g |

| 95% Ethanol | 100 mL | |

| Glacial Acetic Acid (optional) | 0.2 mL |

Note: The addition of a small amount of glacial acetic acid can help to lower the pH and intensify the staining.[3][4]

Staining Procedure for Paraffin-Embedded Sections

The following is a generalized H&E staining protocol. The timings for each step, particularly in hematoxylin and eosin, may require optimization based on tissue type, fixation method, and desired staining intensity.[10][11]

Table 2: H&E Staining Protocol

| Step | Reagent | Duration | Purpose |

| 1. Deparaffinization | Xylene | 2-3 changes, 3-5 min each | Remove paraffin (B1166041) wax |

| 2. Rehydration | Graded Alcohols (100%, 95%, 70%) | 2-3 min each | Reintroduce water to the tissue |

| 3. Water Rinse | Running Tap Water | 2-5 min | Remove alcohol |

| 4. Nuclear Staining | Hematoxylin (e.g., Harris, Mayer) | 3-10 min | Stain cell nuclei blue/purple |

| 5. Water Rinse | Running Tap Water | 2-5 min | Remove excess hematoxylin |

| 6. Differentiation | 1% Acid Alcohol (1% HCl in 70% Alcohol) | 3-10 dips | Remove non-specific hematoxylin staining |

| 7. Water Rinse | Running Tap Water | 1-5 min | Stop differentiation |

| 8. Bluing | 0.2% Ammonia Water or Scott's Tap Water Substitute | 30-60 sec | Turn nuclei blue |

| 9. Water Rinse | Running Tap Water | 2-5 min | Remove bluing agent |

| 10. Counterstaining | Eosin Y Solution | 30 sec - 3 min | Stain cytoplasm and extracellular matrix pink/red |

| 11. Dehydration | Graded Alcohols (95%, 100%) | 2-3 changes, 1-2 min each | Remove water |

| 12. Clearing | Xylene or Xylene Substitute | 2-3 changes, 2-5 min each | Prepare for coverslipping |

| 13. Mounting | Mounting Medium and Coverslip | - | Protect the stained tissue |

Visualization of Key Processes

To better understand the workflow and underlying principles of Eosin Y staining, the following diagrams have been generated.

References

- 1. Hematoxylin and Eosin Stain [depts.washington.edu]

- 2. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. aladdin-e.com [aladdin-e.com]

- 5. Understanding Hematoxylin & Eosin Staining Part 2 - Counterstain | Lab Storage Systems, Inc. [labstore.com]

- 6. upjunoo.com [upjunoo.com]

- 7. youtube.com [youtube.com]

- 8. biognost.com [biognost.com]

- 9. iscaconsortium.org [iscaconsortium.org]

- 10. boneandcancer.org [boneandcancer.org]

- 11. Optimization of hematoxylin and eosin staining of heart, blood vessels, liver, and spleen | Bogdanov | Fundamental and Clinical Medicine [fcm.kemsmu.ru]

An In-depth Technical Guide to Eosin Y Disodium Salt (CAS: 17372-87-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosin Y disodium (B8443419) salt, a xanthene dye, is a versatile chemical compound with a wide array of applications in biological and chemical research.[1][2][3] Its utility spans from routine histological staining to advanced photoredox catalysis in organic synthesis. This guide provides a comprehensive technical overview of its properties, applications, and associated experimental protocols.

Physicochemical Properties

Eosin Y disodium salt is the disodium salt of 2',4',5',7'-tetrabromofluorescein.[2][3] It is a brownish-red powder that is freely soluble in water and ethanol (B145695).[2][4][5]

| Property | Value | Reference(s) |

| CAS Number | 17372-87-1 | [2][6] |

| Molecular Formula | C₂₀H₆Br₄Na₂O₅ | [2][3][6] |

| Molecular Weight | 691.85 g/mol | [6] |

| Appearance | Brownish-red to red-brown powder | [5] |

| Melting Point | 255-270 °C | |

| Density | 1.018 - 1.02 g/cm³ at 20 °C | [4][7] |

| pH | 6.55 (in water) | |

| Colour Index | 45380 | [7] |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | 1 mg/mL, 300 g/L, 50 mg/mL, Freely soluble | [4][8] |

| Ethanol | 1 mg/mL, Freely soluble | [4] |

| DMSO | 1 mg/mL | [6] |

| Ethylene glycol monomethyl ether | Freely soluble | [4] |

Spectral Properties

Eosin Y is a fluorescent dye with distinct absorption and emission spectra, making it suitable for fluorescence microscopy and as a photosensitizer.[1]

| Parameter | Wavelength (nm) | Solvent/Conditions | Reference(s) |

| Absorption Maximum (λmax) | 514 | General | [7] |

| 515-518 | General | [9] | |

| 526 | General | [6] | |

| 533 | General | [6] | |

| Emission Maximum (λem) | 544 | General | [6] |

Applications

Histological Staining

Eosin Y is most famously used as a counterstain in the Hematoxylin (B73222) and Eosin (H&E) staining protocol, one of the most common staining techniques in histology.[1] It stains the cytoplasm, connective tissue, and other extracellular substances in various shades of pink and red, providing a contrast to the blue-stained nuclei by hematoxylin.[1]

Photoredox Catalysis

In recent years, Eosin Y has gained prominence as an inexpensive and readily available metal-free photoredox catalyst in organic synthesis.[10][11] Upon irradiation with visible light, it can initiate single-electron transfer (SET) processes to generate reactive radical intermediates, facilitating a variety of chemical transformations such as C-H arylation.[10][11]

Non-selective Protein Methyltransferase (PRMT) Inhibition

Eosin Y has been identified as a non-selective inhibitor of protein methyltransferases (PRMTs).[7] PRMTs are a family of enzymes that play crucial roles in various cellular processes, including signal transduction and gene regulation, by methylating arginine residues on proteins.[12][13][14] The inhibitory activity of Eosin Y makes it a useful tool for studying the roles of these enzymes in biological systems.

Experimental Protocols

Hematoxylin and Eosin (H&E) Staining Protocol

This protocol is a standard procedure for staining paraffin-embedded tissue sections.

Reagents:

-

Harris Hematoxylin solution

-

1% Eosin Y solution (1g Eosin Y in 100 mL of 80% ethanol with a few drops of glacial acetic acid)

-

Acid alcohol (1% HCl in 70% ethanol)

-

Ammonia (B1221849) water or Scott's tap water substitute

-

Ethanol (70%, 80%, 95%, 100%)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer through 100% ethanol (2 changes, 3 minutes each).

-

Transfer through 95% ethanol (2 minutes).

-

Transfer through 70% ethanol (2 minutes).

-

Rinse in running tap water.[15]

-

-

Hematoxylin Staining:

-

Immerse in Harris hematoxylin for 3-5 minutes.

-

Rinse in running tap water.[15]

-

-

Differentiation:

-

Quickly dip slides in acid alcohol to remove excess stain.

-

Rinse immediately in running tap water.[15]

-

-

Bluing:

-

Immerse in ammonia water or Scott's tap water substitute until sections turn blue.

-

Rinse in running tap water.[15]

-

-

Eosin Staining:

-

Immerse in 1% Eosin Y solution for 1-2 minutes.[15]

-

-

Dehydration and Clearing:

-

Transfer through 95% ethanol (2 changes, 2 minutes each).

-

Transfer through 100% ethanol (2 changes, 2 minutes each).

-

Clear in xylene (2 changes, 5 minutes each).[15]

-

-

Mounting:

-

Apply a drop of mounting medium and coverslip.

-

Visible-Light Photoredox C-H Arylation of Naphthoquinones

This protocol describes a representative application of Eosin Y as a photoredox catalyst.[10]

Reagents:

-

Substituted 1,4-naphthoquinone (B94277)

-

Aryl diazonium salt

-

This compound salt

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Green LED light source (e.g., 530 nm)

Procedure:

-

In a reaction vessel, dissolve the substituted 1,4-naphthoquinone (1 equivalent) and the aryl diazonium salt (2-3 equivalents) in DMSO.

-

Add this compound salt (2-5 mol%).

-

Stir the reaction mixture at room temperature under irradiation with a green LED lamp.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

-

Purify the product by column chromatography.

In Vitro Protein Arginine Methyltransferase (PRMT) Inhibition Assay

This is a general protocol to assess the inhibitory effect of Eosin Y on PRMT activity.

Reagents:

-

Recombinant human PRMT enzyme (e.g., PRMT1, PRMT5)

-

Methyltransferase assay buffer

-

S-(5'-Adenosyl)-L-methionine (SAM) - methyl donor

-

Histone or other protein substrate

-

This compound salt (inhibitor)

-

Detection antibody specific for the methylated product

-

Secondary antibody conjugated to a reporter enzyme (e.g., HRP)

-

Substrate for the reporter enzyme (e.g., TMB)

-

Stop solution

Procedure:

-

Coat a microplate with the histone or protein substrate.

-

Wash the plate to remove unbound substrate.

-

Add the recombinant PRMT enzyme to the wells.

-

Add varying concentrations of this compound salt to the wells. Include a control with no inhibitor.

-

Initiate the methylation reaction by adding SAM.

-

Incubate at 37°C for a specified time (e.g., 1-2 hours).

-

Wash the plate to remove excess reagents.

-

Add the primary antibody that specifically recognizes the methylated substrate and incubate.

-

Wash the plate and add the secondary antibody.

-

Wash the plate and add the reporter enzyme substrate.

-

Stop the reaction and measure the absorbance or fluorescence to quantify the extent of methylation.

-

Calculate the IC₅₀ value of Eosin Y from the dose-response curve.

Mandatory Visualizations

References

- 1. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 2. CAS 17372-87-1: Eosin | CymitQuimica [cymitquimica.com]

- 3. Eosin | C20H6Br4Na2O5 | CID 11048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. micromasterlab.com [micromasterlab.com]

- 5. chemimpex.com [chemimpex.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Eosin Disodium | 17372-87-1 [chemicalbook.com]

- 8. Eosin Y Dye content = 85 17372-87-1 [sigmaaldrich.com]

- 9. stainsfile.com [stainsfile.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The emerging roles of protein arginine methyltransferases in antiviral innate immune signaling pathways [frontiersin.org]

- 14. The emerging roles of protein arginine methyltransferases in antiviral innate immune signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. laboratorytests.org [laboratorytests.org]

An In-depth Technical Guide to Eosin Y Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on Eosin Y disodium (B8443419) salt, a vital dye used extensively in histology, diagnostics, and biomedical research. The document outlines its core physicochemical properties, a detailed experimental protocol for its most common application, and logical workflow diagrams to support laboratory use.

Core Properties of Eosin Y Disodium Salt

This compound salt, also known as Acid Red 87, is a synthetic xanthene dye notable for its vibrant red fluorescence.[1][2] It is the disodium salt of 2',4',5',7'-tetrabromofluorescein.[3] In biological applications, it serves as an acidic dye, binding to and staining basic or acidophilic components of the cell, such as the cytoplasm, collagen, and muscle fibers, in various shades of red and pink.[4][5] Its most prominent use is as a counterstain to hematoxylin (B73222) in the Hematoxylin and Eosin (H&E) staining protocol, one of the most fundamental and widely used techniques in histology for medical diagnosis and research.[5][6]

The quantitative properties of this compound salt are summarized below. These values are critical for preparing solutions, ensuring experimental reproducibility, and understanding the compound's behavior in various applications.

| Property | Value | Reference(s) |

| Molecular Weight | 691.85 g/mol | [7][8] |

| Molecular Formula | C₂₀H₆Br₄Na₂O₅ | [3][9] |

| CAS Number | 17372-87-1 | [3][9][10] |

| Appearance | Red to brownish-red crystalline powder | [3][4] |

| Melting Point | >300 °C (572 °F) | [4][6][11] |

| Solubility | Freely soluble in water; Soluble in ethanol (B145695) | [4][6] |

| Absorption Max (λmax) | 514 nm | [6] |

| Synonyms | Acid Red 87, Eosin Yellowish, 2',4',5',7'-Tetrabromofluorescein disodium salt | [3][10] |

The following diagram illustrates the relationship between the core chemical identity and its key properties.

A diagram correlating this compound salt with its key identifiers and uses.

Experimental Protocol: Hematoxylin and Eosin (H&E) Staining

The H&E stain is the cornerstone of histological practice. The protocol involves the application of hematoxylin, a basic dye that stains acidic (basophilic) structures like the cell nucleus blue, followed by a counterstain with Eosin Y, which stains basic (acidophilic) structures like cytoplasm and extracellular matrix pink or red.[12]

To differentially stain the nucleus and cytoplasm of cells in paraffin-embedded tissue sections for microscopic examination of morphology.

-

Harris Hematoxylin solution

-

1% Eosin Y solution (1g this compound salt in 100 ml distilled water, with a crystal of thymol (B1683141) to prevent fungal growth)

-

Distilled water

-

Ethanol (70%, 95%, and 100%)

-

Xylene

-

0.3% Acid Alcohol (1% HCl in 70% ethanol)

-

0.2% Ammonia Water or Scott's Tap Water Substitute (for bluing)

-

Mounting medium (e.g., Permount)

-

Microscope slides with paraffin-embedded tissue sections

-

Staining jars

-

Coverslips

-

Deparaffinization and Rehydration:

-

Nuclear Staining (Hematoxylin):

-

Differentiation:

-

Bluing:

-

Counterstaining (Eosin):

-

Dehydration, Clearing, and Mounting:

-

Nuclei: Blue to purple

-

Cytoplasm: Various shades of pink to red

-

Muscle Fibers: Deep pink/red

-

Red Blood Cells: Bright cherry red

-

Collagen: Pink

The logical sequence of the H&E staining protocol is visualized below.

A workflow diagram of the standard Hematoxylin and Eosin (H&E) staining protocol.

References

- 1. hridhanchem.com [hridhanchem.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. micromasterlab.com [micromasterlab.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. Eosin Disodium | 17372-87-1 [chemicalbook.com]

- 7. This compound salt | 17372-87-1 | FE01492 | Biosynth [biosynth.com]

- 8. 伊红 Y 二钠盐 - 2′,4′ [sigmaaldrich.com]

- 9. mpbio.com [mpbio.com]

- 10. mpbio.com [mpbio.com]

- 11. fishersci.com [fishersci.com]

- 12. aladdin-e.com [aladdin-e.com]

- 13. boneandcancer.org [boneandcancer.org]

- 14. mycetoma.edu.sd [mycetoma.edu.sd]

- 15. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]

- 16. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

An In-depth Technical Guide to the Safe Handling of Eosin Y Disodium Salt in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Eosin Y disodium (B8443419) salt is a widely utilized xanthene dye in various scientific applications, including histology, cytology, and as a photosensitizer in chemical reactions. While generally considered to have low acute toxicity, proper safety precautions and handling procedures are imperative to ensure the well-being of laboratory personnel and to maintain a safe research environment. This technical guide provides a comprehensive overview of the safety and handling of Eosin Y disodium salt, incorporating quantitative data, detailed experimental protocols for toxicity assessment, and visual workflows for safety and emergency procedures.

Hazard Identification and Classification

This compound salt is classified as a hazardous substance. The primary hazards are serious eye irritation and the potential to cause an allergic skin reaction.[1][2] It is crucial to handle this compound with appropriate personal protective equipment to avoid direct contact.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound salt, providing a clear reference for its physical properties and toxicological profile.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₀H₆Br₄Na₂O₅ | [2] |

| Molecular Weight | 691.86 g/mol | [3] |

| Appearance | Red to brown powder/solid | [2] |

| Odor | Odorless | [2][4] |

| pH | 7-10 | [2][4] |

| Melting Point | >300 °C | [2][5] |

| Solubility | Soluble in water, slightly soluble in alcohol | [6] |

| Density | 1.018 g/cm³ at 20 °C | [1] |

Table 2: Toxicological Data

| Parameter | Route | Species | Value | Reference |

| LD₅₀ | Oral | Rat | >2000 mg/kg | [4] |

| LD₅₀ | Dermal | Rat | >2000 mg/kg |

Personal Protective Equipment (PPE) and Handling Procedures

Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are fundamental to mitigating the risks associated with this compound salt.

Recommended Personal Protective Equipment

-

Eye and Face Protection: Wear safety glasses with side shields or chemical goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn to prevent skin contact.[2] Lab coats or other protective clothing are also recommended.

-

Respiratory Protection: In situations where dust formation is likely, a NIOSH/MSHA-approved respirator should be used.[7]

-

Hygiene Measures: Always wash hands thoroughly with soap and water after handling this compound salt and before eating, drinking, or smoking.[1][7] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[1][7]

Safe Handling Practices

-

Ventilation: Handle this compound salt in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[4][7]

-

Avoiding Dust Formation: Take care to avoid the formation of dust when handling the powder.[4]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[4][8]

Experimental Protocols for Toxicity Assessment

The toxicological data presented in this guide are typically derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for key toxicological assessments.

OECD Guideline 401: Acute Oral Toxicity

This guideline provides a method for assessing the acute toxic effects of a substance administered orally.

-

Principle: A single dose of the test substance is administered orally to a group of experimental animals (typically rats).[9]

-

Methodology:

-

Animal Selection: Healthy, young adult rodents of a commonly used laboratory strain are selected. At least 5 animals of the same sex are used for each dose level.[9]

-

Dosage: At least three dose levels are typically used to obtain a dose-response curve and permit an estimation of the LD50. The substance is usually administered via gavage.

-

Observation Period: Animals are observed for a period of at least 14 days.[9]

-

Parameters Observed: Observations include mortality, body weight changes, and clinical signs of toxicity such as changes in skin, fur, eyes, and behavior.[9]

-

Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed on all animals.[9]

-

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

-

Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal (typically an albino rabbit).[4][10]

-

Methodology:

-

Animal Preparation: The fur on the dorsal area of the animal is clipped 24 hours before the test.

-

Application: A dose of 0.5 g of the solid substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.[11]

-

Exposure: The exposure period is 4 hours.[11]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[10]

-

Scoring: The degree of irritation is scored according to a standardized grading system.[10]

-

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to assess the potential of a substance to cause eye irritation or corrosion.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit).[7]

-

Methodology:

-

Animal Selection: Healthy young adult albino rabbits are used. Both eyes are examined before the test to ensure there are no pre-existing injuries.[1]

-

Application: A single dose of the substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The examination includes scoring of the cornea, iris, and conjunctivae.[3]

-

Reversibility: The duration of the study should be sufficient to evaluate the reversibility of any observed effects.[7]

-

Emergency and First Aid Procedures

In the event of exposure to this compound salt, immediate and appropriate first aid measures should be taken.

-

Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4][8]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[4][7]

-

Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2][4]

Visual Workflows

The following diagrams, created using the DOT language, illustrate key safety and emergency workflows for handling this compound salt.

Caption: General Laboratory Workflow for Handling this compound Salt.

Caption: First Aid Response Logic for this compound Salt Exposure.

Spill and Disposal Procedures

-

Spills: In case of a spill, avoid breathing dust and contact with skin and eyes. Wear appropriate PPE. For minor spills, sweep up the powder and place it in a suitable, sealed container for disposal.[7] Avoid generating dust. For major spills, alert emergency responders.[7]

-

Disposal: Dispose of this compound salt and its containers in accordance with local, state, and federal regulations. Do not empty into drains.[4]

Conclusion

This compound salt is a valuable reagent in the laboratory. By understanding its hazards, implementing safe handling practices, using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. This guide serves as a comprehensive resource to support a culture of safety in the laboratory.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. nucro-technics.com [nucro-technics.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

Eosin Y disodium salt stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Eosin Y Disodium (B8443419) Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Eosin Y disodium salt. Understanding these parameters is critical for ensuring the integrity and performance of this widely used dye in research, diagnostics, and various industrial applications. The information presented is based on a thorough review of technical data sheets and scientific literature.

Chemical and Physical Properties

This compound salt is a xanthene dye, a brominated derivative of fluorescein. It is a red to brownish-red powder that is freely soluble in water and ethanol[1][2].

Table 1: Physical and Chemical Properties of this compound Salt

| Property | Value | References |

| Appearance | Red or gold colored, homogenous free flowing powder | [1] |

| Molecular Formula | C₂₀H₆Br₄Na₂O₅ | [1][2] |

| Molecular Weight | 691.88 g/mol | [2] |

| Melting Point | >300°C | [1] |

| Auto Ignition Temp. | 363°C | [1] |

| Density | 1.02 g/mL at 20°C | [1] |

| Solubility in Water | 300 g/L at 20°C | [3] |

| pH (1% solution) | 9.2 | [3] |

| Dye Content | ≥ 88-90% | [1][2] |

| Absorption Max (λmax) | 526 nm | [4] |

| Emission Max (λmax) | 544 nm | [4] |

Stability of Solid this compound Salt

The solid form of this compound salt is generally stable under normal conditions[5]. However, its stability can be compromised by several environmental factors.

Factors Affecting Solid Stability

-

Moisture: The compound is moisture-sensitive[5]. Exposure to humidity can lead to caking and degradation. The product should be discarded if it is no longer free-flowing[1].

-

Light: Eosin Y is light-sensitive and should be protected from light to prevent photodegradation[1].

-

Temperature: While stable at room temperature, excessive heat should be avoided[5].

-

Incompatible Materials: Contact with strong oxidizing agents, strong acids, alkaline substances, and strong reducing agents should be avoided as they can cause chemical degradation[5].

Recommended Storage Conditions for Solid Form

To ensure maximum shelf life and performance, the following storage conditions are recommended.

Table 2: Recommended Storage Conditions for Solid this compound Salt

| Parameter | Recommendation | Rationale | References |

| Temperature | Below 30°C; Cool, dry place. For long-term (≥ 4 years), -20°C is suggested. | To prevent thermal degradation. | [1][4][5] |

| Humidity | Low humidity environment. | The compound is moisture-sensitive. | [1][5] |

| Light | Protect from light. | To prevent photodegradation. | [1] |

| Container | Tightly sealed/closed original container. | To protect from moisture and contamination. | [1][3][5] |

| Ventilation | Well-ventilated area. | General laboratory safety practice. | [5] |

A logical workflow for the storage of solid this compound salt is presented below.

Stability of Eosin Y in Solution

The stability of Eosin Y in solution is more complex and is influenced by a variety of factors.

Factors Affecting Solution Stability

-

Solvent: Eosin Y is commonly dissolved in water or ethanol[1]. Alcoholic solutions are flammable and may form explosive peroxides over time[6].

-

Concentration: The stability of staining solutions can depend on the concentration of the dye[7].

-

pH: While having minimal pH dependence at physiological pH, the degradation kinetics are influenced by pH. Degradation is reportedly slower at alkaline pH (11.0) compared to acidic pH (3.0)[4][8].

-

Light: This is the most significant factor for solution instability. Eosin Y degrades rapidly under illumination, especially with wavelengths near its absorbance maximum (526 nm)[8]. The degradation mechanism is dependent on the presence of oxygen[8].

-

Presence of Other Substances: Buffer molarity and the presence of stabilizers like dimethylsulfoxide (DMSO) can affect stability[7]. The presence of other dyes or reactive species can also lead to degradation[9].

Degradation Pathways

Photodegradation of Eosin Y proceeds via different mechanisms depending on the presence of oxygen.

-

Oxic Conditions (Presence of Oxygen): In the presence of oxygen, photoexcited Eosin Y can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals[8][10]. These highly reactive species then attack the conjugated xanthene core of the dye, causing a breakdown of the chromophore and leading to complete discoloration (bleaching)[8].

-

Anoxic Conditions (Absence of Oxygen): Under anoxic conditions, the primary degradation pathway involves a debromination process. In this case, the core chromophore structure remains largely intact, and consequently, the color of the solution is mostly preserved[8].

The distinct photodegradation pathways are visualized below.

Recommended Storage for Solutions

Prepared Eosin Y solutions, whether aqueous or alcoholic, have a typical shelf life of 4-6 months under proper storage conditions[11].

Table 3: Recommended Storage Conditions for Eosin Y Solutions

| Parameter | Recommendation | Rationale | References |

| Temperature | +15°C to +25°C. | To maintain stability. | [11] |

| Light | Store in the dark; avoid direct sunlight. | To prevent rapid photodegradation. | [11] |

| Container | Tightly closed container. | To prevent evaporation and contamination. | [11] |

| Freezing | Do not freeze. | To prevent precipitation and concentration changes. | [11] |

Experimental Protocols for Stability Assessment

Several analytical techniques can be employed to assess the stability of Eosin Y. The choice of method depends on the specific stability aspect being investigated (e.g., photodegradation, thermal stability, chemical compatibility).

Table 4: Methodologies for Eosin Y Stability Testing

| Technique | Purpose | Typical Protocol | References |

| UV-Vis Spectrophotometry | To monitor concentration changes and discoloration. | The absorbance of the Eosin Y solution is measured over time at its λmax (517-526 nm). A decrease in absorbance indicates degradation. | [8][12] |

| High-Performance Liquid Chromatography (HPLC) | To separate and quantify Eosin Y and its degradation products. | An appropriate column (e.g., C18) and mobile phase are used to separate Eosin Y from potential impurities or degradation products. Peak area is used for quantification. | [13] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify the structure of degradation products. | This technique couples the separation power of HPLC with the mass analysis capabilities of MS to identify the molecular weights and fragmentation patterns of degradation products, aiding in pathway elucidation. | [8] |

| Image Analysis | To assess the staining performance of aged solutions. | Biological samples (e.g., blood smears) are stained with the Eosin Y solution at different time points. The quality of the stain is evaluated using an image analysis computer to measure color intensity and distribution. | [7] |

An example of a general experimental workflow for assessing the photodegradation of an Eosin Y solution is provided below.

Conclusion

The stability of this compound salt is excellent in its solid form when stored properly in a cool, dry, dark place and protected from incompatible materials. In solution, Eosin Y is significantly less stable, with light being the primary driver of degradation. The degradation pathway is highly dependent on the presence of oxygen. For researchers, scientists, and drug development professionals, adherence to the recommended storage conditions is paramount to ensure the reliability and reproducibility of experimental results that depend on the integrity of this vital dye. Regular quality control checks, especially for prepared solutions, are advisable.

References

- 1. micromasterlab.com [micromasterlab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Stability of azure B-eosin Y staining solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. biognost.com [biognost.com]

- 12. Kinetics of Degradation of Eosin Y by One of the Advanced Oxidation Processes (AOPs)—Fenton’s Process [scirp.org]

- 13. Stability study of Azure B, Eosin Y and commercial Romanowsky Giemsa stock solutions using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Eosin Y as a Counterstain: A Technical Guide for Researchers

Eosin (B541160) Y is a fluorescent red dye that serves as a cornerstone in histology and histopathology for visualizing the general architecture of cells and tissues.[1] Its most prominent application is as a counterstain in the Hematoxylin (B73222) and Eosin (H&E) staining method, one of the most widely used techniques in medical diagnosis and research.[2][3] In this context, Eosin Y provides a contrasting pink or red stain to components that are not stained by the primary stain, hematoxylin, which colors cell nuclei blue to purple.[4][5] This differential staining is crucial for examining tissue morphology and identifying pathological changes.[6]

Core Principles of Eosin Y Staining

Chemical Properties of Eosin Y

Eosin Y, also known as Acid Red 87, is a synthetic xanthene dye derived from the bromination of fluorescein.[1][7] It is an acidic dye, meaning its color-imparting portion (the chromophore) is an anion.[1][3] This property is fundamental to its staining mechanism. Eosin Y is readily soluble in both water and ethanol (B145695), making it versatile for various staining protocols.[8][9] The addition of a small amount of glacial acetic acid to the Eosin Y solution can enhance the staining intensity, resulting in a deeper red color.[10]

Mechanism of Action

The principle of Eosin Y staining is based on an electrostatic interaction between the negatively charged dye and positively charged tissue components.[3] In a typical H&E stain, the tissue is first stained with hematoxylin, a basic dye that binds to basophilic (base-loving) structures, which are negatively charged. These include the nucleic acids (DNA and RNA) within the cell nucleus and ribosomes in the cytoplasm, staining them blue or purple.[4]

Following the hematoxylin stain, Eosin Y is applied as a counterstain. At an acidic pH (typically between 4.6 and 6), proteins and other components in the cytoplasm and extracellular matrix, such as collagen and muscle fibers, become protonated and thus carry a net positive charge.[11][12] The anionic Eosin Y dye is then attracted to these positively charged, or "acidophilic," structures. This binding results in the characteristic pink, orange, and red hues of eosinophilic components.[3] Red blood cells are stained intensely red by Eosin Y.[10]

The Role of pH

The pH of the Eosin Y staining solution is a critical factor that influences the intensity and selectivity of the stain. An optimal pH range for Eosin Y is typically between 4.6 and 6.[11] In a more acidic environment, the amino groups of proteins are more likely to be protonated (-NH3+), increasing their positive charge and thus their affinity for the anionic eosin dye. This results in a stronger, more vibrant pink/red stain.[12] Conversely, if the pH is too high (alkaline), the protein side chains will be less protonated, leading to weaker staining.[13]

Factors Influencing Staining Intensity

-

Fixation: The type of fixative used can affect staining. For instance, tissues fixed in mercuric chloride may show more intense eosin staining.[5]

-

Differentiation: After eosin application, subsequent washes in dehydrating alcohols (e.g., 70% and 95% ethanol) can "differentiate" the stain. This step removes excess eosin, and the duration of these washes can be adjusted to achieve the desired contrast and color balance.[5] Using alcohols with a higher water content can increase the rate of differentiation.

-

Dye Concentration: Eosin Y is typically used in concentrations ranging from 0.5% to 5% (w/v), dissolved in either water or ethanol.[10][11] Higher concentrations may require shorter staining times.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation and application of Eosin Y as a counterstain in typical H&E protocols.

Table 1: Eosin Y Solution Formulations

| Solution Name | Eosin Y (w/v) | Solvent | Additives | Reference |

| Aqueous Eosin Y | 0.1% - 1.0% | Distilled Water | Glacial Acetic Acid (optional, ~0.5%) | [5][11] |

| Alcoholic Eosin Y | 0.5% - 1.0% | 70-95% Ethanol | Glacial Acetic Acid (optional, ~0.5%) | [10][14] |

| Eosin-Phloxine | 1% Eosin Y | 95% Ethanol | 0.1% Phloxine B, 0.4% Glacial Acetic Acid | [5] |

| Standard Working Solution | 0.25% (from 1% stock) | ~70% Ethanol | ~0.5% Glacial Acetic Acid | [15] |

Table 2: Typical H&E Staining Protocol Parameters

| Step | Reagent | Duration | Purpose | Reference |

| Deparaffinization | Xylene | 2-3 changes, 3-5 min each | Remove paraffin (B1166041) wax | [4][16] |

| Rehydration | Graded Alcohols (100% to 70%) | ~3-5 min per grade | Rehydrate tissue | [4][16] |

| Nuclear Staining | Harris Hematoxylin | 2-8 minutes | Stain nuclei blue/purple | [4][10] |

| Differentiation | 1% Acid Alcohol | 10-30 seconds (or a few dips) | Remove excess hematoxylin | [3][4] |

| Bluing | 0.3% Ammonia (B1221849) Water or Scott's Tap Water | 30-60 seconds | Turn nuclei blue | [4] |

| Counterstaining | Eosin Y Solution (0.5-1.0%) | 30 seconds - 3 minutes | Stain cytoplasm/connective tissue | [17] |

| Dehydration | Graded Alcohols (95% to 100%) | 1-5 min per grade | Remove water | [4][16] |

| Clearing | Xylene | 2-3 changes, 1-5 min each | Prepare for coverslipping | [4][18] |

Experimental Protocols

The following are detailed methodologies for standard Hematoxylin and Eosin (H&E) staining.

Protocol 1: H&E Staining of Paraffin-Embedded Sections

This protocol is adapted for tissue sections fixed in formalin and embedded in paraffin wax.

Reagents:

-

Harris Hematoxylin solution

-

1% Acid Alcohol (1% HCl in 70% Ethanol)

-

0.3% Ammonia Water

-

1% Eosin Y, Alcoholic Solution (1g Eosin Y in 100ml of 95% Ethanol with 0.5ml Glacial Acetic Acid)

-

Graded Ethanol solutions (100%, 95%, 80%, 70%)

-

Xylene

-

Distilled Water

-

Mounting Medium (xylene-based)

Methodology:

-

Deparaffinization: Immerse slides in three changes of xylene for 5 minutes each.[4]

-

Rehydration: Hydrate sections by immersing slides sequentially through two changes of 100% ethanol (3 min each), 95% ethanol (3 min), 80% ethanol (3 min), and finally rinse in distilled water for 5 minutes.[16]

-

Hematoxylin Staining: Immerse slides in filtered Harris hematoxylin for 3-5 minutes.[3]

-

Rinsing: Rinse slides in running tap water for 1-2 minutes until the water runs clear.[4]

-

Differentiation: Dip slides briefly (10-20 dips) in 1% acid alcohol to remove excess hematoxylin.[4] The nuclei should appear reddish-purple.

-

Rinsing: Wash thoroughly in running tap water for 1-2 minutes.[4]

-

Bluing: Immerse slides in 0.3% ammonia water for 30-60 seconds until nuclei turn a crisp blue.[4]

-

Final Rinse: Wash in running tap water for 5 minutes.[3]

-

Counterstaining with Eosin Y: Immerse slides in the 1% Eosin Y solution for 30 seconds to 2 minutes, depending on the desired intensity.

-

Dehydration: Dehydrate the sections by immersing sequentially through 95% ethanol (2 changes, 5 min each) and 100% ethanol (3 changes, 5 min each).[16]

-

Clearing: Clear the sections in three changes of xylene for 5 minutes each.[16]

-

Coverslipping: Mount a coverslip onto the slide using a xylene-based mounting medium.[18]

Protocol 2: H&E Staining of Frozen Sections

This protocol is a more rapid method suitable for frozen tissue sections.

Reagents:

-

Same as Protocol 1, with the addition of a fixative like 10% Formalin.

Methodology:

-

Fixation: Immediately after sectioning, fix the frozen sections in 10% Formalin for 30 seconds.[4][17]

-

Rinsing: Rinse slides in distilled water for 30 seconds.[17]

-

Hematoxylin Staining: Apply several drops of Hematoxylin to cover the tissue and stain for 45 seconds.[17]

-

Rinsing: Rinse vigorously with warm tap water for about 45 seconds.[17]

-

Eosin Staining: Apply 2-3 drops of Eosin Y solution and stain for 30 seconds.[17]

-

Rinsing: Rinse with cold distilled water for 15 seconds.[17]

-